

# Application Notes and Protocols: Post-Synthetic Modification of Amino-Functionalized MOFs

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## Compound of Interest

Compound Name: 2-Aminoisophthalic acid

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## Introduction

Post-synthetic modification (PSM) is a powerful technique for the functionalization of metal-organic frameworks (MOFs), enabling the introduction of new functionalities and the enhancement of existing properties. This document provides detailed application notes and protocols for the post-synthetic modification of MOFs functionalized with amino groups, with a particular focus on frameworks synthesized from aminodicarboxylic acid linkers.

While the primary focus of this document is on the widely studied MOFs derived from 2-aminoterephthalic acid (a para-isomer of aminobenzeneddicarboxylic acid), such as UiO-66-NH<sub>2</sub> and IRMOF-3, the principles and protocols described are broadly applicable to other amino-functionalized MOFs. Currently, there is limited specific literature on the post-synthetic modification of MOFs constructed from **2-aminoisophthalic acid** (a meta-isomer). However, the methodologies presented herein serve as a foundational guide for researchers exploring the functionalization of any amino-containing MOF. Applications of these modified materials are diverse, ranging from drug delivery and catalysis to sensing.

## Applications of Post-Synthetically Modified Amino-Functionalized MOFs

The introduction of an amino group on the organic linker of a MOF provides a versatile handle for a variety of covalent modifications. This allows for the precise tuning of the MOF's chemical and physical properties for specific applications.

- **Drug Delivery:** The amino group can be modified to enhance drug loading capacity and control the release of therapeutic agents. For instance, the modification of amino-functionalized MOFs can alter the framework's hydrophilicity, charge, and specific interactions with drug molecules, leading to improved drug delivery systems. Amino-functionalized MOFs have shown promise in delivering anticancer drugs like curcumin, with the amino groups increasing the affinity for the drug, leading to higher loading capacities and slower release rates.<sup>[1][2]</sup> Nanoscale amino-functionalized MOFs are particularly interesting as they can potentially cross cell membranes to deliver their cargo.<sup>[3]</sup>
- **Catalysis:** The functionalization of amino groups can introduce catalytically active sites into the MOF structure. This has been explored for a range of organic transformations. The uniform and well-defined distribution of these active sites within the porous framework can lead to high catalytic activity and selectivity.
- **Sensing:** Post-synthetic modification can be used to graft specific recognition motifs onto the amino groups, creating highly selective and sensitive chemical sensors. For example, a UiO-66-NH<sub>2</sub> framework was modified with 2-(Methylthio)benzaldehyde to create a luminescent sensor for mercury (II) ions.<sup>[2]</sup>
- **Gas Adsorption and Separation:** The modification of amino groups can tune the surface chemistry of the MOF pores, enhancing the selective adsorption of specific gases like CO<sub>2</sub>.<sup>[1][3][4]</sup>

## Quantitative Data Presentation

The following tables summarize key quantitative data for commonly studied amino-functionalized MOFs. This data is essential for comparing the properties of different parent MOFs and understanding the effects of post-synthetic modification.

Table 1: Physicochemical Properties of Parent Amino-Functionalized MOFs

MOF	Metal Ion	Organic Linker	BET Surface Area (m <sup>2</sup> /g)	Pore Volume (cm <sup>3</sup> /g)	Ref.
UiO-66-NH <sub>2</sub>	Zr <sup>4+</sup>	Aminoterephthalic acid	703	0.478	
Mg-ABDC	Mg <sup>2+</sup>	Aminoterephthalic acid	-	-	[1][3][4]
Co-ABDC	Co <sup>2+</sup>	Aminoterephthalic acid	-	-	[1][3][4]
Sr-ABDC	Sr <sup>2+</sup>	Aminoterephthalic acid	-	-	[1][3][4]

Table 2: Drug Loading and Release Data for Amino-Functionalized MOFs

MOF	Drug	Drug Loading Capacity (% wt/wt)	Release Conditions	Ref.
IRMOF-3	Curcumin	55.36	Simulated in vitro test	[1]
Amino-functionalized nanoMIL-101	Bodipy fluorophore	up to 11	-	[3]
MIL-101	Ibuprofen	137.6	Simulated body fluid at 37 °C	[5]
MIL-100	Ibuprofen	34.7	Simulated body fluid at 37 °C	[5]

## Experimental Protocols

The following section provides detailed protocols for the synthesis of a parent amino-functionalized MOF ( $\text{UiO-66-NH}_2$ ) and its subsequent post-synthetic modification.

### Protocol 1: Synthesis of $\text{UiO-66-NH}_2$

#### Materials:

- Zirconium(IV) chloride ( $\text{ZrCl}_4$ )
- 2-Aminoterephthalic acid
- N,N-Dimethylformamide (DMF)
- Acetic acid
- Methanol (MeOH)

#### Procedure:

- In a suitable vessel, dissolve 2-aminoterephthalic acid (0.75 mmol, 0.135 g) and  $\text{ZrCl}_4$  (0.75 mmol, 0.175 g) in a mixture of DMF (20 mL) and acetic acid (2.4 mL).[\[2\]](#)
- Transfer the mixture to a microwave reactor and heat to 120 °C for 1 hour.[\[2\]](#)
- After cooling to room temperature, collect the precipitate by centrifugation.
- Wash the precipitate thoroughly with DMF and then MeOH, repeating the washing step three times for each solvent.[\[2\]](#)
- Dry the resulting gray-colored powder in air.

### Protocol 2: Post-Synthetic Modification of $\text{UiO-66-NH}_2$ with an Aldehyde

This protocol describes the modification of  $\text{UiO-66-NH}_2$  with 2-(Methylthio)benzaldehyde to create a sulfur-containing MOF ( $\text{UiO-66-NSMe}$ ) for potential applications in sensing.[\[2\]](#)

**Materials:**

- UiO-66-NH<sub>2</sub> (synthesized as per Protocol 1)
- 2-(Methylthio)benzaldehyde
- Methanol (MeOH)
- Acetic acid

**Procedure:**

- Disperse 100 mg of UiO-66-NH<sub>2</sub> in 50 mL of MeOH in a round-bottom flask.
- Add 2-(Methylthio)benzaldehyde (1.2 mmol, 0.178 g) and two drops of acetic acid to the suspension.[\[2\]](#)
- Stir the mixture at 75 °C for 24 hours.[\[2\]](#)
- After the reaction is complete, collect the colorless product by filtration.
- Wash the product with MeOH and allow it to air-dry.

## Protocol 3: Post-Synthetic Modification of Amino-MOFs with Anhydrides

This protocol provides a general method for the acylation of amino-functionalized MOFs using an anhydride.

**Materials:**

- Amino-functionalized MOF (e.g., IRMOF-3 or UiO-66-NH<sub>2</sub>)
- Anhydride of choice (e.g., acetic anhydride, propionic anhydride)
- Anhydrous solvent (e.g., dichloromethane, chloroform)

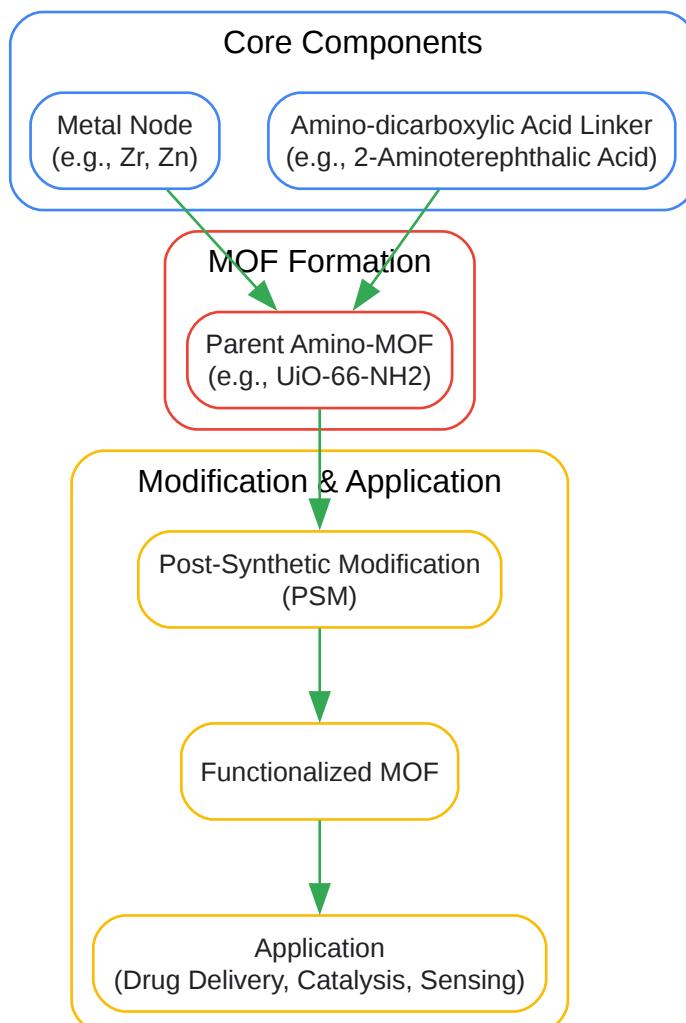
**Procedure:**

- Activate the amino-functionalized MOF by heating under vacuum to remove any guest molecules from the pores.
- Suspend the activated MOF in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add an excess of the desired anhydride to the suspension.
- Stir the reaction mixture at room temperature or with gentle heating for 24-72 hours. The reaction progress can be monitored by techniques such as FT-IR spectroscopy.
- After the reaction, collect the solid product by filtration or centrifugation.
- Thoroughly wash the modified MOF with fresh solvent to remove any unreacted anhydride and byproducts.
- Dry the final product under vacuum.

## Visualizations

The following diagrams illustrate the logical workflow of the synthesis and post-synthetic modification of amino-functionalized MOFs.

Caption: Experimental workflow for the synthesis and post-synthetic modification of amino-functionalized MOFs.



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Caption: Logical relationship from core components to the application of post-synthetically modified MOFs.

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